Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate is a chemical compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrazole and carboxylate groups. Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized through the reaction of 1,4-diketones with Lawesson's reagent.
Pyrazole Introduction: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone.
Carboxylate Formation: The carboxylate group is introduced through esterification reactions using methanol and a carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions at the thiophene or pyrazole rings can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxo derivatives of the thiophene ring.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with various functional groups introduced at the thiophene or pyrazole rings.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activity, including antimicrobial and antifungal properties.
Medicine: The compound and its derivatives are being explored for their medicinal properties
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate: is structurally similar to other thiophene and pyrazole derivatives, such as:
Methyl 3-amino-5-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxylate
This compound
This compound
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups and the resulting biological and chemical properties. This uniqueness allows for its diverse applications in scientific research and industry.
Properties
IUPAC Name |
methyl 3-amino-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-5-6(4-12-13)8-3-7(11)9(16-8)10(14)15-2/h3-5H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRPLRJGMSXIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(S2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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